molecular formula C10H16ClN3O3 B15054302 Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride CAS No. 1956356-18-5

Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride

Cat. No.: B15054302
CAS No.: 1956356-18-5
M. Wt: 261.70 g/mol
InChI Key: PHVHGJNVVQTIPN-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry and drug design. This compound features a unique pyrazolo-diazepine scaffold, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with a suitable diketone, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like copper(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
  • Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Uniqueness

Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is unique due to the presence of the hydroxy group at the 7th position, which imparts distinct chemical and biological properties.

Properties

CAS No.

1956356-18-5

Molecular Formula

C10H16ClN3O3

Molecular Weight

261.70 g/mol

IUPAC Name

ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H15N3O3.ClH/c1-2-16-10(15)9-3-7-4-11-5-8(14)6-13(7)12-9;/h3,8,11,14H,2,4-6H2,1H3;1H

InChI Key

PHVHGJNVVQTIPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CC(CNCC2=C1)O.Cl

Origin of Product

United States

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